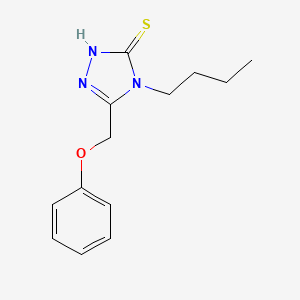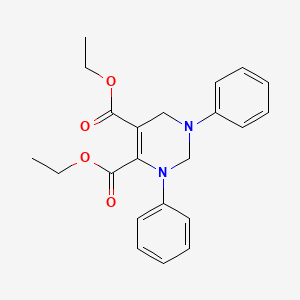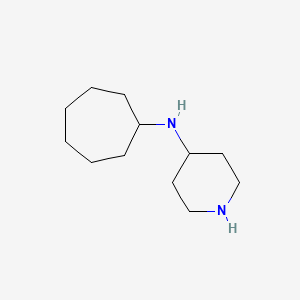
4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブチル-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールは、1,2,4-トリアゾールのクラスに属する化学化合物です。
準備方法
合成経路と反応条件
4-ブチル-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、ブチル置換ヒドラジンとフェノキシメチル置換イソチオシアネートとの反応です。この反応は、水酸化ナトリウムなどの塩基の存在下、還流条件下で行われ、トリアゾール環の形成が促進されます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が採用されますが、より大規模で行われます。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製手順が用いられ、高純度の化合物が得られます。
化学反応の分析
反応の種類
4-ブチル-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールは、次のようなさまざまな化学反応を起こします。
酸化: チオール基は、ジスルフィドまたはスルホン酸を形成するように酸化される可能性があります。
還元: トリアゾール環は、特定の条件下で還元されて、対応するアミンを生成することができます。
置換: フェノキシメチル基は、求核置換反応を起こし、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、置換反応で用いることができます。
主要な生成物
これらの反応から生成される主な生成物には、ジスルフィド、スルホン酸、アミン、および使用される特定の反応条件と試薬に応じてさまざまな置換誘導体があります。
科学研究への応用
化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌作用と抗真菌作用を示し、新しい抗生物質の開発の候補となっています。
医学: 研究により、特定の酵素や癌細胞増殖に関与する経路を阻害する能力により、抗癌剤としての可能性が示されています。
産業: さまざまな害虫や病原体に対する生物学的活性により、農薬や殺虫剤の配合に使用されます。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the formulation of agrochemicals and pesticides due to its biological activity against various pests and pathogens.
作用機序
4-ブチル-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、さまざまな基質の代謝に関与するシトクロムP450などの酵素を阻害することができます。さらに、核酸やタンパク質の合成を阻害し、細胞の成長と増殖を抑制します。
類似の化合物との比較
類似の化合物
- 4-ブチル-5-フェニル-4H-1,2,4-トリアゾール-3-チオール
- 4-ブチル-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオール
- 4-ブチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオール
独自性
類似の化合物と比較して、4-ブチル-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールは、フェノキシメチル基によって独特の化学的および生物学的特性を有しているため、独特です。この基は、その溶解性と反応性を高め、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-Butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its phenoxymethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C13H17N3OS |
|---|---|
分子量 |
263.36 g/mol |
IUPAC名 |
4-butyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H17N3OS/c1-2-3-9-16-12(14-15-13(16)18)10-17-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,18) |
InChIキー |
IYBFEQQXNFLYRM-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NNC1=S)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)



![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)

![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)
![(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11765171.png)


